molecular formula C6H12ClNO2 B163433 (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride CAS No. 128052-92-6

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Cat. No.: B163433
CAS No.: 128052-92-6
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-UYXJWNHNSA-N
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Description

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a chiral amino acid derivative with a unique cyclopentane ring structure

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: Often employed to reduce carbonyl groups to alcohols or amines.

    Substitution: Commonly used to replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity . This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride stands out due to its specific stereochemistry and the presence of a cyclopentane ring, which imparts unique chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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